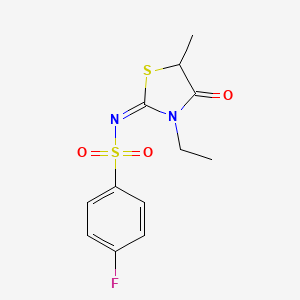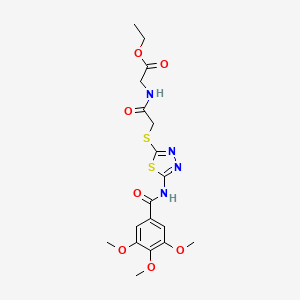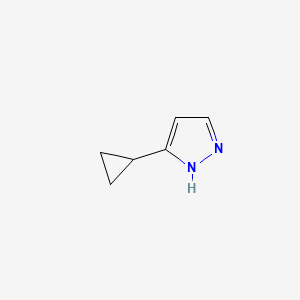
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, also known as FFA4 agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FFA4 agonist is a potent and selective agonist for free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism.
Mécanisme D'action
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist activates (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide leads to the activation of G proteins, which in turn activates downstream signaling pathways, including the PI3K-Akt and MAPK pathways. These pathways are involved in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation.
Effets Biochimiques Et Physiologiques
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist improves lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis in the liver and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has several advantages for lab experiments. It is a potent and selective agonist for (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, which allows for specific activation of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide signaling pathways. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist is also stable and can be easily synthesized in large quantities. However, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has not been extensively studied in human clinical trials, which may limit its translational potential.
Orientations Futures
There are several future directions for research on (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist. Firstly, further investigation is needed to determine the safety and efficacy of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in human clinical trials. Secondly, the role of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in the regulation of immune cell function and inflammation needs to be further elucidated. Thirdly, the potential use of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in the treatment of obesity and metabolic syndrome needs to be explored. Finally, the development of more potent and selective (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonists may lead to the discovery of new therapeutic targets for the treatment of metabolic diseases.
Méthodes De Synthèse
The synthesis of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist involves the reaction of 4-fluorobenzenesulfonyl chloride with (3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)amine in the presence of a base. The reaction yields (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist as a white solid with a purity of over 95%. The synthesis of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has also been shown to reduce inflammation and improve lipid metabolism in various preclinical studies. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been investigated for its potential role in the treatment of obesity, metabolic syndrome, and cardiovascular diseases.
Propriétés
IUPAC Name |
(NE)-N-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S2/c1-3-15-11(16)8(2)19-12(15)14-20(17,18)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBFKCUZXQZNG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2675541.png)
![1-(4-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2675543.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2675544.png)
![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)
![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)
